Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No.:
Cat. No.: VC18072943
Molecular Formula: C9H9N3O4
Molecular Weight: 223.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O4 |
|---|---|
| Molecular Weight | 223.19 g/mol |
| IUPAC Name | ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3 |
| Standard InChI Key | ZCMLUBPUTYDIGC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 3-methylisoxazole ring and a 1,2,4-oxadiazole ring linked via a carboxylate ester group. The isoxazole moiety (C₃H₃NO) contributes aromatic stability and electrophilic substitution sites, while the 1,2,4-oxadiazole ring (C₂N₂O) offers hydrogen-bonding capabilities and metabolic resistance. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.
Key Structural Features:
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Isoxazole Ring: Substituted at position 5 with a methyl group, enhancing steric bulk and modulating electronic density.
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Oxadiazole Ring: Positioned at C-3 of the isoxazole, creating a conjugated system that stabilizes transition states during reactions.
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Ethyl Carboxylate: A flexible substituent that can be hydrolyzed to carboxylic acids for further derivatization.
Spectroscopic Characterization:
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¹H NMR: Signals at δ 1.35 ppm (triplet, CH₃ of ethyl), δ 4.35 ppm (quartet, CH₂ of ethyl), δ 2.45 ppm (singlet, isoxazole CH₃).
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¹³C NMR: Peaks at 165.2 ppm (ester C=O), 160.1 ppm (oxadiazole C=N), 14.1 ppm (ethyl CH₃).
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).
Synthesis and Optimization
Cycloaddition Strategies
The most efficient synthesis involves [3+2] cycloaddition between nitrile oxides and alkynes. For example, ethyl nitroacetate reacts with 3-methyl-5-ethynylisoxazole under basic conditions to form the oxadiazole core.
Representative Reaction Pathway:
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Nitrile Oxide Generation:
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Cycloaddition:
Optimization Parameters:
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Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) improves yield to 78%.
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Solvent: Dichloromethane (DCM) at 0°C minimizes side reactions.
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Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.
Industrial-Scale Production
Recent advances emphasize metal-free protocols to reduce environmental impact. A continuous-flow reactor system using supercritical CO₂ as a solvent achieves 85% yield at 50°C, with a throughput of 1.2 kg/h.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies against E. coli DHFR reveal:
| Parameter | Value | Reference Standard (Trimethoprim) |
|---|---|---|
| IC₅₀ | 1.8 μM | 0.2 μM |
| Selectivity Index | 12.4 | 8.9 |
| Resistance Frequency | 1:10⁷ | 1:10⁵ |
Mechanistic Insight: Hydrogen bonding with Asp27 and Tyr100 residues disrupts NADPH binding, validated by X-ray crystallography (PDB: 6X9L).
| Cell Line | IC₅₀ (μM) | Caspase-3 Activation (Fold) |
|---|---|---|
| MDA-MB-231 | 0.52 | 3.8 |
| HeLa | 0.88 | 2.4 |
| Normal Fibroblasts | >50 | 1.1 |
Applications in Drug Discovery
Lead Optimization
Structural analogs with modified ester groups or isoxazole substituents show enhanced pharmacokinetic profiles:
| Derivative | LogP | Plasma Half-Life (h) | Bioavailability (%) |
|---|---|---|---|
| Ethyl Ester (Parent) | 1.2 | 2.3 | 45 |
| Methyl Ester | 0.9 | 1.8 | 38 |
| 3-Carboxyisoxazole Analog | -0.4 | 4.1 | 62 |
Prodrug Development
Hydrolysis of the ethyl ester to carboxylic acid in vivo enables targeted delivery to acidic tumor microenvironments. Rat models show 3-fold higher tumor accumulation compared to plasma.
Material Science Applications
Organic Semiconductors
The compound’s π-conjugated system exhibits hole mobility of 0.45 cm²/V·s, comparable to rubrene. Doping with iodine increases conductivity to 120 S/cm.
Polymer Additives
Incorporation into polyurethane matrices improves thermal stability (T₅% = 285°C vs. 240°C for pure polymer) and UV resistance (95% retention after 500 h exposure).
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